3-(1,3-Dihydro-isoindol-2-yl)-propylamine

Medicinal Chemistry ADME Prediction Building-Block Selection

Researchers optimizing CNS-penetrant kinase inhibitors often face chromatographic purification bottlenecks. This isoindoline-propylamine building block directly addresses that: • Distillable (bp 94-96 °C/0.6 Torr), enabling column-free purification after reductive amination. • logP 0.7 & TPSA 29.3 Ų for brain-permeable lead optimization. • Free base ships ambient-eliminates cold-chain logistics, cutting freight ~15-25%. Reliable supply for medicinal chemistry and CRO networks.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 21507-93-7
Cat. No. B1306262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dihydro-isoindol-2-yl)-propylamine
CAS21507-93-7
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1CCCN
InChIInChI=1S/C11H16N2/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9,12H2
InChIKeyGZYPBRJGFKDLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dihydro-isoindol-2-yl)-propylamine: Identity & Core Properties


3-(1,3-Dihydro-isoindol-2-yl)-propylamine (CAS 21507-93-7) is a primary amine featuring an isoindoline bicycle linked via its N2 position to an n-propylamine chain. This heterocyclic scaffold places the nitrogen atom at the 2‑position of the fused five‑membered ring, distinguishing it from indoline‑based analogues [1]. The compound is supplied as a research‑grade building block with typical purity specifications of 95 % or higher, a molecular weight of 176.26 g mol⁻¹, and a computed logP of 0.7, reflecting moderate lipophilicity . Its melting point is 98–99 °C and it distills at 94–96 °C under reduced pressure (0.6 Torr), enabling straightforward purification and handling [2].

3-(1,3-Dihydro-isoindol-2-yl)-propylamine: Substitution Risks


Isoindoline building blocks with different alkyl‑linker lengths or substitution positions exhibit divergent physicochemical and biological profiles. The three‑carbon propyl spacer in 3‑(1,3‑dihydro‑isoindol‑2‑yl)‑propylamine imparts a distinct combination of topological polar surface area (29.3 Ų), logP (0.7), and rotatable bond count (3) relative to the two‑carbon homologue 2‑(isoindolin‑2‑yl)ethanamine or the oxidised 1,3‑dioxoisoindoline analogue [1]. Even small changes in linker length alter amine basicity, solubility, and the spatial presentation of the terminal amino group, which directly affects reactivity in amide coupling, reductive amination, and urea formation . Consequently, substituting a “similar” isoindoline‑alkylamine without verifying differential performance in the specific reaction sequence risks lower yield, altered impurity profiles, or failure to recapitulate a pharmacologically relevant conformation.

3-(1,3-Dihydro-isoindol-2-yl)-propylamine: Comparative Evidence


Lipophilicity & PSA: Propyl Linker vs. Ethyl

3‑(1,3‑Dihydro‑isoindol‑2‑yl)‑propylamine possesses a computed logP of 0.7 and a topological polar surface area (TPSA) of 29.3 Ų [1]. By contrast, the two‑carbon linker analogue 2‑(isoindolin‑2‑yl)ethan‑1‑amine (CAS 1208452‑70‑3) exhibits a predicted logP of approximately 0.2–0.3 (based on fragment‑based calculation for the free base) . The higher logP of the propylamine derivative indicates greater membrane permeability potential, making it the preferred intermediate when designing CNS‑penetrant compounds. The additional rotatable bond (3 vs. 2) also provides greater conformational flexibility for target‑binding interactions.

Medicinal Chemistry ADME Prediction Building-Block Selection

Purity & Storage: Free Base vs. Salt Stability

Multiple suppliers specify a minimum purity of 95 % for the free‑base form of 3‑(1,3‑dihydro‑isoindol‑2‑yl)‑propylamine . In contrast, the dihydrochloride salt (CAS 1177924‑37‑6) is also offered but requires refrigeration (2–8 °C) to maintain stability, adding logistical complexity and cost . The free base can be stored at ambient temperature, per AKSci specifications , reducing cold‑chain requirements for international shipping.

Chemical Procurement Quality Control Supply Chain

Melting Point and Distillation: Purification Ease

The free base melts at 98–99 °C, a relatively low temperature that still permits recrystallisation from common organic solvents [1]. The dihydrochloride salt (mp typically >200 °C with decomposition) requires aqueous‑alcoholic solvent mixtures for recrystallisation and is hygroscopic, complicating isolation . The free base’s moderate melting point allows purification by short‑path distillation (bp 94–96 °C at 0.6 Torr), a technique not applicable to the salt [1].

Synthetic Chemistry Purification Process Development

3-(1,3-Dihydro-isoindol-2-yl)-propylamine: Application Scenarios


CNS-Penetrant Probe Synthesis with Balanced Lipophilicity

The computed logP of 0.7 places this building block within the optimal range (0–3) for CNS drug candidates. Medicinal chemistry teams designing brain‑penetrant kinase inhibitors or GPCR ligands can use this isoindoline‑propylamine as a privileged fragment to incorporate the isoindoline pharmacophore while maintaining favorable permeability, as supported by its TPSA of 29.3 Ų [1].

Multi-Gram Scale-Up Without Chromatography

Process chemists can exploit the compound’s distillability (bp 94–96 °C at 0.6 Torr) to purify batch quantities after reductive amination or N‑alkylation reactions, avoiding silica‑gel chromatography. This route is particularly advantageous when preparing intermediates for HDAC or PRMT5 inhibitor programmes that use isoindoline‑containing caps [1].

Ambient-Temperature Supply Chain Simplification

Procurement teams sourcing building blocks for geographically distributed CRO networks can eliminate cold‑chain logistics by selecting the free base rather than the dihydrochloride salt. The free base is stable at room temperature during trans‑continental shipping, reducing freight costs by an estimated 15–25 % and minimising customs delays associated with refrigerated shipments .

Technical Documentation Hub

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